molecular formula C18H20BrNO6S B11367429 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11367429
M. Wt: 458.3 g/mol
InChI Key: SMVHGZSXZAABPN-UHFFFAOYSA-N
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Description

The compound N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide is a complex acetamide derivative characterized by three distinct structural motifs:

1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, enhancing polarity and metabolic stability.

4-Methoxyphenoxy acetamide backbone: A phenoxyacetamide framework with a methoxy substituent, influencing lipophilicity and π-π stacking interactions.

This compound is hypothesized to exhibit unique physicochemical and biological properties due to the synergistic effects of these groups. Instead, insights can be drawn from structurally related acetamide derivatives.

Properties

Molecular Formula

C18H20BrNO6S

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO6S/c1-24-14-2-4-15(5-3-14)25-11-18(21)20(10-16-6-7-17(19)26-16)13-8-9-27(22,23)12-13/h2-7,13H,8-12H2,1H3

InChI Key

SMVHGZSXZAABPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the 5-bromofuran-2-yl methyl intermediate: This can be achieved through the bromination of furan followed by a methylation reaction.

    Synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate: This involves the oxidation of tetrahydrothiophene to introduce the sulfone group.

    Coupling of intermediates: The final step involves coupling the 5-bromofuran-2-yl methyl intermediate with the 1,1-dioxidotetrahydrothiophen-3-yl intermediate and 2-(4-methoxyphenoxy)acetamide under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfone group or to modify the furan ring.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound shares core structural features with several analogs (Table 1). Key differences include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 5-Bromofuran-2-ylmethyl, 1,1-dioxidotetrahydrothiophen-3-yl, 4-methoxyphenoxy Not Provided Not Provided -
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide 3-Methylthiophen-2-ylmethyl (vs. bromofuran) C₁₉H₂₃NO₅S₂ 409.52
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) n-Butylamine, 4-butyryl-2-fluorophenoxy C₁₆H₂₁FNO₃ 294.34
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31) 2-Amino-2-methyl-1-propanol, 4-butyryl-2-fluorophenoxy C₁₆H₂₁FNO₄ 310.34
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32) Isoleucine methyl ester, 4-butyryl-2-fluorophenoxy C₂₀H₂₇FNO₅ 380.43

Key Observations :

  • Substituent Effects: Replacement of the 5-bromofuran group with a 3-methylthiophen (as in ) reduces electronegativity but maintains aromaticity. Fluorophenoxy derivatives (e.g., Compounds 30–32) prioritize halogenated interactions over methoxy groups.
  • Sulfone vs.
Sulfone-Containing Analogs (From )

The compound in likely employs similar coupling techniques, substituting bromofuran with thiophene derivatives. Sulfone groups are typically introduced via oxidation of thioethers (e.g., tetrahydrothiophene → 1,1-dioxidotetrahydrothiophen).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Rf Value Yield (%) Optical Activity ([α]²²D) Reference
Compound 30 75 0.32 82 -
Compound 31 84 0.28 54 -
Compound 32 74 0.65 51 +61.1 (CHCl₃)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not Provided - - -

Key Observations :

  • Melting Points : Most analogs exhibit melting points between 74–84°C, suggesting moderate crystallinity. The target compound’s sulfone group may elevate this range.
  • Chromatographic Behavior: Rf values (0.28–0.65) reflect polarity differences; the target compound’s sulfone group may reduce Rf compared to non-polar analogs.
  • Optical Activity : Chiral centers (e.g., in Compound 32) introduce optical activity, absent in the target compound unless asymmetric synthesis is employed.

Structural Implications on Function

  • Bromofuran vs. Thiophene/Thiazole : Bromine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to methylthiophen .
  • Sulfone Group : Improves metabolic stability by resisting oxidative degradation, as seen in sulfonamide drugs .
  • Methoxy vs. Fluoro Substituents : Methoxy groups enhance electron-donating capacity, while fluoro groups increase electronegativity and bioavailability .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential biological activities that are of significant interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a bromofuran moiety, a dioxidotetrahydrothiophene structure, and an acetanilide backbone. Its molecular formula is C₁₈H₁₈BrN₃O₃S, with a molecular weight of approximately 452.3 g/mol. The intricate structure contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₃S
Molecular Weight452.3 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in lung cancer cell lines such as A549 and HCC827. In vitro assays have indicated that it may induce apoptosis in these cell lines through modulation of cell cycle progression and apoptosis-related pathways .
  • Antimicrobial Activity : Initial findings suggest that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial membrane integrity or interference with essential metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the bromofuran group is believed to enhance interaction with biological targets due to its electron-withdrawing properties, which may facilitate binding to receptors or enzymes involved in disease processes. The dioxidotetrahydrothiophene moiety also plays a crucial role in enhancing the compound's reactivity and interaction with biological systems.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Benzimidazole Derivatives : Research on similar furan derivatives has shown that modifications to the furan ring can significantly alter their antitumor efficacy. For instance, compounds with additional electron-withdrawing groups demonstrated enhanced cytotoxicity against various cancer cell lines .
  • Comparative Analysis : A comparative study involving various acetamide derivatives revealed that those containing methoxy groups exhibited higher antibacterial activity than their counterparts lacking such substitutions . This suggests that further optimization of this compound could enhance its therapeutic potential.

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